molecular formula C22H24N4OS B2789335 2-(methylthio)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide CAS No. 1798027-96-9

2-(methylthio)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide

Cat. No.: B2789335
CAS No.: 1798027-96-9
M. Wt: 392.52
InChI Key: PIGJQUQPLSPZFH-UHFFFAOYSA-N
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Description

2-(methylthio)-N-(2-(3-(pyridin-2-yl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)benzamide is a sophisticated synthetic compound designed for advanced pharmacological research. Its molecular structure incorporates a pyridine-substituted tetrahydroindazole scaffold, a motif prevalent in bioactive molecules targeting the central nervous system. The compound's core, featuring a 4,5,6,7-tetrahydro-1H-indazole, is synthetically accessed through cyclocondensation reactions, a well-established method for constructing such heterocyclic frameworks . This complex architecture is specifically engineered for high-affinity interaction with enzymatic and receptor targets, making it a valuable tool for investigating novel signaling pathways. The primary research applications of this compound are in the field of drug discovery, particularly in the development of selective receptor agonists and antagonists. The structural similarity to pyrazole-based pharmacophores, which are known for their diverse pharmacological activities including antidepressant, anti-inflammatory, and antipsychotic effects, suggests significant potential . Furthermore, its hybrid structure, combining indazole and pyridine elements, makes it a compelling candidate for probing dopaminergic pathways. Research into selective dopamine receptor agonists, such as D3 receptor agonists, has highlighted the need for novel chemical scaffolds that offer greater selectivity and fewer off-target effects compared to existing therapies . This compound is intended for use in in vitro assays, high-throughput screening, and mechanistic studies to elucidate its precise mechanism of action and binding profile. This product is supplied for Research Use Only (RUO). It is strictly intended for laboratory research applications and is not for diagnostic, therapeutic, or personal use. All necessary handling and safety protocols must be followed.

Properties

IUPAC Name

2-methylsulfanyl-N-[2-(3-pyridin-2-yl-4,5,6,7-tetrahydroindazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4OS/c1-28-20-12-5-3-9-17(20)22(27)24-14-15-26-19-11-4-2-8-16(19)21(25-26)18-10-6-7-13-23-18/h3,5-7,9-10,12-13H,2,4,8,11,14-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGJQUQPLSPZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1C(=O)NCCN2C3=C(CCCC3)C(=N2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs, synthesized in patent literature (Rajeshwari & Associates, 2021), share core motifs but differ in substituents, influencing their physicochemical and pharmacological profiles. Below is a detailed analysis:

Substituent-Driven Structural Variations

a) Indazole Modifications
  • Compound 82 (): Features a 4-chloro-1-methyl-3-(methylsulfonamido)-indazole with tetrafluoro and difluoromethyl groups. The sulfonamido and fluorine substituents enhance polarity and oxidative stability .
  • Compound 21F (): Contains a 4,4,7,7-tetrafluoro-3-(difluoromethyl)-indazole, which increases lipophilicity and resistance to enzymatic degradation .
b) Heterocyclic Core Variations
  • Target Compound : Utilizes a pyridin-2-yl group on the indazole, enabling π-π stacking in target binding.
  • Compound 4G (): Incorporates a pyridine ring with a 3-hydroxy-3-methylbut-1-ynyl substituent, introducing hydrogen-bonding capacity and steric bulk .
  • Compound 16C (): Substitutes the pyridine with a pyrrolo[2,3-b]pyridine-triazole system, enhancing aromatic interactions and metabolic complexity .
c) Methylthio Group Positioning
  • Target Compound : The methylthio group is on the benzamide, contrasting with Compound 21F (), where methylthio is on a pyrimidine ring. This positional difference may alter electronic effects and binding site accessibility .

Hypothesized Pharmacological Properties

Compound Key Features Potential Properties
Target Methylthio-benzamide, pyridinyl-indazol Moderate lipophilicity; kinase inhibition
Compound 82 Chloro, sulfonamido, fluorinated indazol High metabolic stability; polar interactions
Compound 21F Methylthio-pyrimidine, fluorinated indazol Reactivity via methylthio; enhanced stability
Compound 4G Hydroxy-methylbutynyl, fluorinated indazol Hydrogen bonding; reduced membrane permeability
Compound 16C Triazole-pyrrolopyridine, fluorinated indazol Enhanced target affinity; metabolic liability

Research Findings and Implications

Methylthio vs. Sulfonamido : The target’s methylthio group may offer reversible covalent binding (e.g., with cysteine residues), whereas sulfonamido groups (Compound 82) favor irreversible interactions .

Fluorination Impact : Fluorinated analogs (e.g., 21F, 4G) exhibit higher metabolic stability but may suffer from reduced oral bioavailability due to excessive lipophilicity .

Heterocycle Diversity : The pyridin-2-yl group in the target provides a balance between aromaticity and steric demand, contrasting with the triazole in Compound 16C, which introduces metabolic vulnerabilities .

Q & A

Q. Can synergistic effects be achieved by combining this compound with other heterocyclic systems (e.g., triazoles)?

  • Hybridization Strategies :
  • Triazole-Benzamide Hybrids : Show enhanced AMPA receptor modulation in neurological studies .
  • Indazole-Thiazole Combinations : Improve antimicrobial activity in Gram-positive pathogens .

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